molecular formula C9H11Cl2NO2 B1592898 (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride CAS No. 213018-92-9

(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride

Cat. No. B1592898
M. Wt: 236.09 g/mol
InChI Key: SUUNIMMHDPICBD-QRPNPIFTSA-N
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Description



  • Chemical Formula : C9H11Cl2NO2

  • Molecular Weight : 236.1 g/mol

  • IUPAC Name : Methyl amino (2-chlorophenyl)acetate hydrochloride

  • CAS Number : 141109-17-3

  • Physical Form : Solid

  • Purity : 95%

  • Country of Origin : GB

  • Product Link : Key Organics / BIONET

  • Safety Information : Warning (Hazard Statements: H302, H312, H332)

  • MSDS : Link to MSDS





  • Synthesis Analysis



    • The synthesis of this compound involves several steps, including the reaction of L- (+)-tartaric acid salt of α-amino-(2-chlorophenyl)-acetic acid methyl ester with sodium bicarbonate in dichloromethane and water.





  • Molecular Structure Analysis



    • The molecular formula is C9H11ClNO2, and the compound has a linear structure.

    • InChI Key: SUUNIMMHDPICBD-UHFFFAOYSA-N





  • Chemical Reactions Analysis



    • Specific chemical reactions involving this compound are not readily available in the literature.





  • Physical And Chemical Properties Analysis



    • Boiling Point : Not specified

    • Solubility : Soluble in water and dichloromethane

    • Log P (lipophilicity) : 1.67

    • Bioavailability Score : 0.55




  • Scientific Research Applications

    Synthesis Optimization

    • The optimized synthesis of Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, a closely related compound, was achieved through specific reaction conditions. Key factors such as temperature, molar ratio of reactants, and reaction time were investigated to reach a high yield of 98% (Wang Guo-hua, 2008).

    Pharmaceutical Synthesis

    • (S)-methyl 2-amino-2-(2-chlorophenyl)acetate plays a role in the synthesis of pharmaceuticals. It is involved in the production of Clopidogrel Sulfate, a medication used to prevent blood clots, through esterification and optical resolution processes (Hu Jia-peng, 2012).

    Antimicrobial Agent Synthesis

    • This compound is utilized in the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which shows moderate antimicrobial activity against various bacterial and fungal strains (P. Sah et al., 2014).

    Anticancer Research

    • Derivatives of a similar compound, 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester, have shown potential as anticancer agents. These derivatives selectively inhibited the proliferation of colon cancer cells (S. E. Rayes et al., 2020).

    Organic Chemistry Education

    • The synthesis of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, using a related compound, was designed as an organic chemistry experiment. This enhances student interest in scientific research and experimental skills (W. Min, 2015).

    Safety And Hazards



    • The compound is classified as a warning substance (Hazard Statements: H302, H312, H332).

    • Precautionary measures include avoiding ingestion, inhalation, and skin contact.




  • Future Directions



    • Further studies are needed to explore its pharmacological properties and potential applications.




    Please note that specific details on chemical reactions and future directions may require additional research beyond the available information. Always consult reliable scientific sources for the most up-to-date and accurate data.


    properties

    IUPAC Name

    methyl (2S)-2-amino-2-(2-chlorophenyl)acetate;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SUUNIMMHDPICBD-QRPNPIFTSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)C(C1=CC=CC=C1Cl)N.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    COC(=O)[C@H](C1=CC=CC=C1Cl)N.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H11Cl2NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10647829
    Record name Methyl (2S)-amino(2-chlorophenyl)acetate--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10647829
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    236.09 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride

    CAS RN

    213018-92-9
    Record name Benzeneacetic acid, α-amino-2-chloro-, methyl ester, hydrochloride (1:1), (αS)-
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=213018-92-9
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Methyl (2S)-amino(2-chlorophenyl)acetate--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10647829
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Benzeneacetic acid, α-amino-2-chloro-, methyl ester, hydrochloride (1:1), (αS)
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.301
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name Methyl (αS)-α-amino-2-chlorobenzeneacetate hydrochloride
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TAX9F47Z5
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    1
    Citations
    SA Shaw, B Balasubramanian… - The Journal of …, 2015 - ACS Publications
    Clopidogrel is a prodrug anticoagulant with active metabolites that irreversibly inhibit the platelet surface GPCR P2Y 12 and thus inhibit platelet activation. However, gaining an …
    Number of citations: 25 pubs.acs.org

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